Ac-VDVAD-PNA
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Overview
Description
Ac-VDVAD-pNA (trifluoroacetate salt) is a colorimetric substrate for caspase-2. Caspase-2 binds to and cleaves the Val-Asp-Val-Ala-Asp (VDVAD) peptide sequence to release p-nitroanilide (pNA), which can be quantified by colorimetric detection at 405 nm as a measure of caspase-2 activity .
Preparation Methods
The synthesis of Ac-VDVAD-pNA (trifluoroacetate salt) involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection and Coupling: The protecting group on the amino acid is removed, and the next amino acid is coupled to the growing chain.
Cleavage and Purification: The completed peptide is cleaved from the resin and purified.
Industrial production methods for this compound are not widely documented, but they likely follow similar principles as laboratory synthesis, with optimizations for scale and efficiency.
Chemical Reactions Analysis
Ac-VDVAD-pNA (trifluoroacetate salt) primarily undergoes enzymatic cleavage reactions. Caspase-2 binds to and cleaves the Val-Asp-Val-Ala-Asp (VDVAD) peptide sequence to release p-nitroanilide (pNA). This reaction can be quantified by colorimetric detection at 405 nm . The compound can also be cleaved, with lower efficiency, by caspase-3 and -7 .
Scientific Research Applications
Ac-VDVAD-pNA (trifluoroacetate salt) is widely used in scientific research, particularly in the study of apoptosis and proteolysis. Its primary application is as a colorimetric substrate for caspase-2, allowing researchers to measure caspase-2 activity through colorimetric detection . This compound is also used in studies involving cell death, enzyme activity, and the characterization of proteases .
Mechanism of Action
The mechanism of action of Ac-VDVAD-pNA (trifluoroacetate salt) involves its role as a substrate for caspase-2. Caspase-2 binds to the Val-Asp-Val-Ala-Asp (VDVAD) peptide sequence and cleaves it to release p-nitroanilide (pNA). The release of p-nitroanilide can be quantified by colorimetric detection at 405 nm, providing a measure of caspase-2 activity . This mechanism allows researchers to study the activity and specificity of caspase-2 and other related proteases.
Comparison with Similar Compounds
Ac-VDVAD-pNA (trifluoroacetate salt) is similar to other caspase substrates, such as Ac-DEVD-pNA and Ac-IETD-pNA. These compounds also serve as colorimetric substrates for different caspases, allowing for the measurement of caspase activity through colorimetric detection . this compound (trifluoroacetate salt) is unique in its specificity for caspase-2, making it a valuable tool for studying this particular enzyme .
Similar Compounds
- Ac-DEVD-pNA
- Ac-IETD-pNA
- Ac-LEHD-pNA
Properties
Molecular Formula |
C29H41N7O12 |
---|---|
Molecular Weight |
679.7 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-(4-nitroanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C29H41N7O12/c1-13(2)23(31-16(6)37)29(46)34-20(12-22(40)41)27(44)35-24(14(3)4)28(45)30-15(5)25(42)33-19(11-21(38)39)26(43)32-17-7-9-18(10-8-17)36(47)48/h7-10,13-15,19-20,23-24H,11-12H2,1-6H3,(H,30,45)(H,31,37)(H,32,43)(H,33,42)(H,34,46)(H,35,44)(H,38,39)(H,40,41)/t15-,19-,20-,23-,24-/m0/s1 |
InChI Key |
SIOKOOKURWWOID-PZQVQNRFSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)C |
SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C |
sequence |
VDVAD |
Origin of Product |
United States |
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